Cas no 54114-10-2 (Benzenemethanol, a-[(1R)-1-(dimethylamino)ethyl]-,hydrochloride (1:1), (aS)-)

Benzenemethanol, a-[(1R)-1-(dimethylamino)ethyl]-,hydrochloride (1:1), (aS)- structure
54114-10-2 structure
Product Name:Benzenemethanol, a-[(1R)-1-(dimethylamino)ethyl]-,hydrochloride (1:1), (aS)-
CAS No:54114-10-2
MF:C11H18ClNO
MW:215.719722270966
CID:374407
PubChem ID:3041454
Update Time:2025-04-19

Benzenemethanol, a-[(1R)-1-(dimethylamino)ethyl]-,hydrochloride (1:1), (aS)- Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanol, a-[(1R)-1-(dimethylamino)ethyl]-,hydrochloride (1:1), (aS)-
    • (IS,2R)-d-N-Methylephedrine HCL
    • (-)-methylephedrinehydrochloride
    • (1R,2S)(-)-methylephedrinium chloride
    • (1R,2S)-2-dimethylamino-1-phenyl-propa
    • (1R,2S)-2-Dimethylamino-1-phenyl-propan-1-ol, Hydrochlorid
    • (1R,2S)-2-dimethylamino-1-phenylpropanol hydrochloride
    • (IR,2S)-I-N-Methylephedrine HCL
    • L-Methyl
    • L-Methyl ephedrine
    • l-methylephedrinehydrochloride
    • methyf
    • METHYLEPHEDRINE HCL
    • N-METHYL EPHEDRINE HCL
    • n-methylephedrinehydrochloride
    • BENZENEMETHANOL, .ALPHA.-(1-(DIMETHYLAMINO)ETHYL)-, HYDROCHLORIDE, (S-(R*,S*))-
    • NOREPHEDRINE, N,N-DIMETHYL, HYDROCHLORIDE
    • BENZENEMETHANOL, .ALPHA.-((1R)-1-(DIMETHYLAMINO)ETHYL)-, HYDROCHLORIDE (1:1), (.ALPHA.S)-
    • (S-(R*,S*))-alpha-(1-(Dimethylamino)ethyl)benzenemethanol hydrochloride
    • Benzenemethanol, alpha-(1-(dimethylamino)ethyl)-, hydrochloride, (S-(R*,S*))-
    • DTXSID00202461
    • UNII-P982XVV768
    • 18760-80-0
    • Methylephedrine hydrochloride, (+)-
    • d-Methylephedrine hydrochloride
    • P982XVV768
    • rac-Methyl Ephedrine Hydrochloride
    • (1S,2R)-2-(dimethylamino)-1-phenylpropan-1-ol;hydrochloride
    • 54114-10-2
    • N-METHYLEPHEDRINE D-FORM HYDROCHLORIDE [MI]
    • Q27286401
    • METHYLEPHEDRINE HYDROCHLORIDE, D-
    • (+)-Methylephedrine hydrochloride
    • BENZENEMETHANOL, .ALPHA.-((1R)-1-(DIMETHYLAMINO)ETHYL)-, HYDROCHLORIDE, (.ALPHA.S)-
    • MDL: MFCD01657406
    • Inchi: 1S/C11H17NO.ClH/c1-9(12(2)3)11(13)10-7-5-4-6-8-10;/h4-9,11,13H,1-3H3;1H/t9-,11-;/m1./s1
    • InChI Key: NTCYWJCEOILKNG-FOKYBFFNSA-N
    • SMILES: Cl.O[C@@H](C1C=CC=CC=1)[C@@H](C)N(C)C

Computed Properties

  • Exact Mass: 215.107692
  • Monoisotopic Mass: 215.107692
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 141
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 23.5

Experimental Properties

  • Boiling Point: 251.3°Cat760mmHg
  • Flash Point: 96.9°C
  • PSA: 23.47000
  • LogP: 2.47210

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